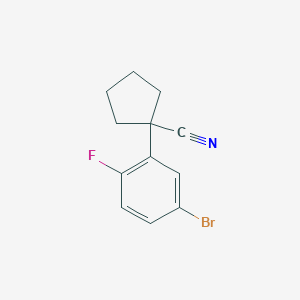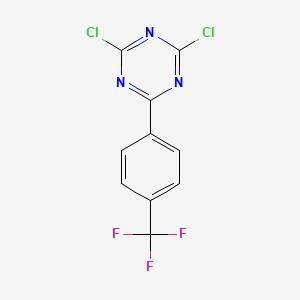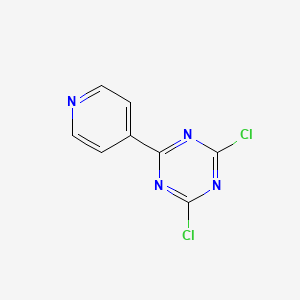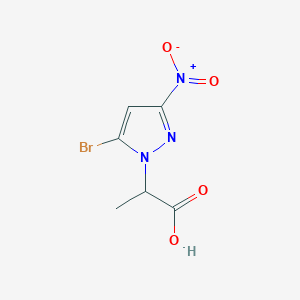![molecular formula C10H14F2N2Si B11714854 1-(Difluoromethyl)-3-methyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B11714854.png)
1-(Difluoromethyl)-3-methyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Difluoromethyl)-3-methyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole is a compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a difluoromethyl group, a methyl group, and a trimethylsilyl-ethynyl group attached to a pyrazole ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in scientific research and industry.
准备方法
The synthesis of 1-(Difluoromethyl)-3-methyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone.
Attachment of the Trimethylsilyl-Ethynyl Group: The trimethylsilyl-ethynyl group can be attached through a Sonogashira coupling reaction, which involves the reaction of an ethynyl compound with a trimethylsilyl halide in the presence of a palladium catalyst.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale production.
化学反应分析
1-(Difluoromethyl)-3-methyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trimethylsilyl-ethynyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts
科学研究应用
1-(Difluoromethyl)-3-methyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding, providing insights into the molecular mechanisms of biological processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
作用机制
The mechanism of action of 1-(Difluoromethyl)-3-methyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, while the trimethylsilyl-ethynyl group can modulate its reactivity and stability. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains, leading to changes in cellular signaling pathways.
相似化合物的比较
1-(Difluoromethyl)-3-methyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole can be compared with similar compounds such as:
1-(Difluoromethyl)-4-[(trimethylsilyl)ethynyl]benzene: This compound has a benzene ring instead of a pyrazole ring, which affects its chemical properties and reactivity.
1-(Difluoromethyl)-3-methyl-4-[(trimethylsilyl)ethynyl]benzene: Similar to the previous compound but with a methyl group, providing different steric and electronic effects.
1-(Difluoromethyl)-4-[(trimethylsilyl)ethynyl]pyrazole: Lacks the methyl group, resulting in different binding affinities and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and makes it valuable for various applications in scientific research and industry.
属性
分子式 |
C10H14F2N2Si |
|---|---|
分子量 |
228.31 g/mol |
IUPAC 名称 |
2-[1-(difluoromethyl)-3-methylpyrazol-4-yl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C10H14F2N2Si/c1-8-9(5-6-15(2,3)4)7-14(13-8)10(11)12/h7,10H,1-4H3 |
InChI 键 |
OIALKEAPMWERTR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1C#C[Si](C)(C)C)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11714778.png)
![3,5-dichloro-N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B11714783.png)

![2-{[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11714807.png)
![N-hydroxy-1-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboximidamide](/img/structure/B11714839.png)





![3-methyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide](/img/structure/B11714857.png)
![1-benzyl-9H-pyrido[3,4-b]indole](/img/structure/B11714863.png)
![Ethyl 2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B11714864.png)
![(3aR,6aR)-hexahydrofuro[3,4-d][1,2]oxazole](/img/structure/B11714870.png)
